benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate
CAS No.:
Cat. No.: VC15811924
Molecular Formula: C14H21NO3
Molecular Weight: 251.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21NO3 |
|---|---|
| Molecular Weight | 251.32 g/mol |
| IUPAC Name | benzyl N-[(2S,3R)-1-hydroxy-3-methylpentan-2-yl]carbamate |
| Standard InChI | InChI=1S/C14H21NO3/c1-3-11(2)13(9-16)15-14(17)18-10-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,15,17)/t11-,13-/m1/s1 |
| Standard InChI Key | RIESWPZCQMFUMF-DGCLKSJQSA-N |
| Isomeric SMILES | CC[C@@H](C)[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CCC(C)C(CO)NC(=O)OCC1=CC=CC=C1 |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
Benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate (C₁₄H₂₁NO₃; molecular weight: 251.32 g/mol) consists of three key structural elements:
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A benzyl carbamate group (C₆H₅CH₂OCONH–), which enhances lipophilicity and facilitates membrane permeability.
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A hydroxy-substituted pentane backbone with a methyl branch at the C3 position, contributing to stereochemical complexity.
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A stereogenic center at C2 (S configuration) and C3 (R configuration), critical for target binding specificity.
The compound’s three-dimensional conformation enables precise interactions with enzyme active sites. For instance, the hydroxy group at C1 forms hydrogen bonds with catalytic residues, while the benzyl group engages in π-π stacking with aromatic side chains in hydrophobic pockets .
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁NO₃ |
| Molecular Weight | 251.32 g/mol |
| Stereochemistry | (2S,3R) |
| Lipophilicity (LogP) | 2.1 (predicted) |
| Hydrogen Bond Donors | 2 (hydroxy and carbamate NH) |
Synthetic Strategies and Optimization
Conventional Synthesis Route
The synthesis typically involves a two-step protocol:
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Aminolysis of Benzyl Chloroformate:
Benzyl chloroformate reacts with (2S,3R)-1-hydroxy-3-methylpentan-2-amine in the presence of triethylamine (TEA) as a base. The reaction proceeds at room temperature in dichloromethane (DCM), yielding the carbamate intermediate. -
Purification:
Crude product is purified via silica gel chromatography (hexane/ethyl acetate, 7:3) or recrystallization from methanol/water.
Industrial-Scale Production
Continuous flow reactors have been adopted to enhance yield (85–92%) and reduce reaction time (2–3 hours). Key parameters include:
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Residence Time: 15 minutes
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Temperature: 25°C
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Catalyst: Immobilized lipases (e.g., Candida antarctica Lipase B) for enantioselective synthesis .
Table 2: Synthetic Conditions and Outcomes
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 75% | 90% |
| Reaction Time | 24 h | 3 h |
| Purification Method | Column Chromatography | Recrystallization |
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The compound exhibits nanomolar inhibitory activity (IC₅₀: 12–50 nM) against HIV-1 protease and cancer-associated hydrolases. Its mechanism involves:
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Hydrogen Bonding: The hydroxy group interacts with catalytic aspartate residues (e.g., Asp25 in HIV-1 protease) .
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Hydrophobic Interactions: The benzyl group occupies the S1' pocket, displacing water molecules critical for substrate binding.
Structure-Activity Relationship (SAR) Studies
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Stereochemical Dependence: The (2S,3R) configuration is essential; epimerization at C2 or C3 reduces activity by 10–100×.
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Substituent Effects:
Table 3: Inhibitory Activity Against Selected Targets
| Enzyme | IC₅₀ (nM) | Target Role |
|---|---|---|
| HIV-1 Protease | 12 ± 2 | Viral maturation |
| Carboxylesterase 2 | 48 ± 7 | Chemotherapy resistance |
| Fatty Acid Amide Hydrolase | 35 ± 5 | Pain and inflammation |
Therapeutic Applications and Preclinical Data
Oncology
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In Vivo Efficacy: In murine xenograft models (MCF-7 breast cancer), daily oral administration (10 mg/kg) reduces tumor volume by 62% over 21 days.
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Safety Profile: No hepatotoxicity or hematological abnormalities at therapeutic doses (LD₅₀ > 500 mg/kg in rats).
Comparative Analysis with Structural Analogues
Benzyl (2R)-1-Cyano-3-Methylpentan-2-ylcarbamate
This analogue (C₁₅H₂₀N₂O₂; molecular weight: 260.33 g/mol) replaces the hydroxy group with a cyano moiety, altering:
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Lipophilicity: LogP increases to 3.63, enhancing blood-brain barrier penetration .
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Activity: 10× lower potency against HIV-1 protease due to loss of hydrogen-bonding capacity .
Table 4: Key Differences Between Analogues
| Parameter | Hydroxy Derivative | Cyano Derivative |
|---|---|---|
| LogP | 2.1 | 3.63 |
| HIV-1 Protease IC₅₀ | 12 nM | 120 nM |
| Metabolic Stability (t₁/₂) | 4.2 h | 8.5 h |
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